molecular formula C16H22O2 B607848 3-(4-Phenylbutyl)-4-propyloxetan-2-one CAS No. 1983928-04-6

3-(4-Phenylbutyl)-4-propyloxetan-2-one

Cat. No. B607848
CAS RN: 1983928-04-6
M. Wt: 246.35
InChI Key: IAYKBJFWLAKGMR-HUUCEWRRSA-N
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Description

GSK563 is a potent GVIA iPLA2 inhibitor (XI(50) 0.0000021, IC50 1 nM). GSK563 is 22 000 times more active against GVIA iPLA2 than GIVA cPLA2. It was found to reduce β-cell apoptosis induced by proinflammatory cytokines, raising the possibility that it can be beneficial in countering autoimmune diseases, such as type 1 diabetes.

Scientific Research Applications

  • Neuroprotective Effects : Sodium 4-phenylbutyrate (4-PBA), a related compound, has shown neuroprotective effects against cerebral ischemic injury, reducing apoptosis and improving neurological status in a mouse model of hypoxia-ischemia (Qi et al., 2004).

  • Synthesis Applications : The hydroformylation of 2-phenyl-4-(prop-2-enyl)[1,3]dioxanes, another related compound, has been studied for efficient construction of stereotriades, important in polyketide synthesis (Breit & Zahn, 1998).

  • Ammonolysis Research : Studies on ammonolysis of 2,3-epoxy-3-phenyl-1-propanol have contributed to the understanding of chemical reactions involving similar compounds (Suami, Uchida, & Umezawa, 1956).

  • Chemical Properties and Structures : Research on the crystal structures and high-spin cationic states of all-para-brominated oligo(N-phenyl-m-aniline)s has implications for understanding the chemical properties of similar phenylbutyl compounds (Ito et al., 2002).

  • Medicinal Chemistry : Studies have been conducted on novel calcium antagonists, which are thiazolidinone derivatives, indicating potential pharmacological applications for related compounds (Kato et al., 1999).

  • Enzymatic Resolution : Research into the preparation of enantiomerically pure compounds via enzymatic resolution may provide insights into the synthesis of similar compounds like "3-(4-Phenylbutyl)-4-propyloxetan-2-one" (Fadnavis, Radhika, & Devi, 2006).

  • Pharmacoproteomics : The pharmacoproteomics of 4-phenylbutyrate-treated cystic fibrosis bronchial epithelial cells provide insights into the cellular response to similar compounds (Singh et al., 2006).

  • Redox Chemistry : Research on redox chemistry and catalytic C(sp(3))-H amination reactivity of a Pd complex bearing a redox-active ligand provides information relevant to the study of phenylbutyl compounds (Broere et al., 2016).

properties

IUPAC Name

3-(4-phenylbutyl)-4-propyloxetan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2/c1-2-8-15-14(16(17)18-15)12-7-6-11-13-9-4-3-5-10-13/h3-5,9-10,14-15H,2,6-8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYKBJFWLAKGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(C(=O)O1)CCCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Phenylbutyl)-4-propyloxetan-2-one

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